2,4-Dibromofuran
Overview
Description
2,4-Dibromofuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing two bromine atoms at the 2 and 4 positions. Its molecular formula is C4H2Br2O, and it is known for its reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromofuran can be synthesized through various methods. One common approach involves the bromination of furan using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds at room temperature, yielding this compound as the major product .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and bromine concentration. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromofuran undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are employed under inert atmosphere.
Major Products:
Substitution Reactions: Products include various substituted furans depending on the nucleophile used.
Cross-Coupling Reactions: Products are typically biaryl or heteroaryl compounds.
Scientific Research Applications
2,4-Dibromofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of heterocyclic compounds with potential therapeutic properties.
Material Science: It is employed in the synthesis of polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2,4-dibromofuran in chemical reactions involves the activation of the furan ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates various substitution and coupling reactions, allowing for the formation of diverse organic compounds .
Comparison with Similar Compounds
2,3-Dibromofuran: Similar in structure but with bromine atoms at the 2 and 3 positions.
2,5-Dibromofuran: Bromine atoms are located at the 2 and 5 positions.
3,4-Dibromofuran: Bromine atoms are at the 3 and 4 positions.
Uniqueness: 2,4-Dibromofuran is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
2,4-dibromofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O/c5-3-1-4(6)7-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNCJRCPCNHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503020 | |
Record name | 2,4-Dibromofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32460-06-3 | |
Record name | 2,4-Dibromofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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